molecular formula C9H4BrCl2F3O B13721363 5'-Bromo-2'-chloro-3'-(trifluoromethyl)phenacyl chloride

5'-Bromo-2'-chloro-3'-(trifluoromethyl)phenacyl chloride

Cat. No.: B13721363
M. Wt: 335.93 g/mol
InChI Key: HWAHILWQTCXYJQ-UHFFFAOYSA-N
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Description

5’-Bromo-2’-chloro-3’-(trifluoromethyl)phenacyl chloride: is an organic compound with the molecular formula C9H4BrCl2F3O and a molecular weight of 335.93 g/mol . This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride structure. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-2’-chloro-3’-(trifluoromethyl)phenacyl chloride typically involves the reaction of 3-bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride with appropriate reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: 5’-Bromo-2’-chloro-3’-(trifluoromethyl)phenacyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted phenacyl derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5’-Bromo-2’-chloro-3’-(trifluoromethyl)phenacyl chloride is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new chemical reactions and methodologies .

Biology and Medicine: The compound has applications in the development of pharmaceuticals and agrochemicals. Its unique structure, which includes bromine, chlorine, and trifluoromethyl groups, makes it a useful intermediate in the synthesis of biologically active compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of 5’-Bromo-2’-chloro-3’-(trifluoromethyl)phenacyl chloride involves its ability to undergo various chemical reactions, leading to the formation of different products. The presence of bromine, chlorine, and trifluoromethyl groups enhances its reactivity and allows it to interact with various molecular targets. These interactions can result in the modulation of biological pathways and the development of new chemical entities .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 5’-Bromo-2’-chloro-3’-(trifluoromethyl)phenacyl chloride is unique due to its specific substitution pattern on the phenacyl chloride structure. This unique arrangement of bromine, chlorine, and trifluoromethyl groups imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C9H4BrCl2F3O

Molecular Weight

335.93 g/mol

IUPAC Name

1-[5-bromo-2-chloro-3-(trifluoromethyl)phenyl]-2-chloroethanone

InChI

InChI=1S/C9H4BrCl2F3O/c10-4-1-5(7(16)3-11)8(12)6(2-4)9(13,14)15/h1-2H,3H2

InChI Key

HWAHILWQTCXYJQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CCl)Cl)C(F)(F)F)Br

Origin of Product

United States

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